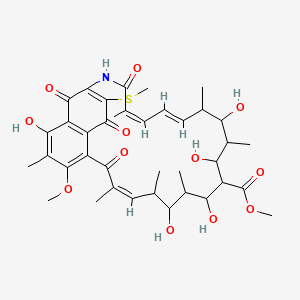
Awamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Awamycin is a a novel antitumor ansamycin antibiotic.
Applications De Recherche Scientifique
Medicinal Applications
Awamycin exhibits potent antibacterial and antitumor properties, making it a candidate for drug development.
Antitumor Activity
Research has demonstrated that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies involving the administration of this compound showed marked inhibition of tumor growth in murine models. The compound was effective against leukemia and solid tumors, indicating its potential as an anticancer agent.
Case Study:
In a study involving P388 lymphocytic leukemia in mice, the administration of this compound resulted in reduced tumor volume compared to control groups. The efficacy was quantified using the T/C ratio (average tumor volume of treated vs. control groups), showcasing a significant therapeutic effect .
Antibacterial Properties
This compound's antibacterial activity has been assessed against a range of pathogenic bacteria. It has shown effectiveness in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Bacillus subtilis | 0.25 µg/mL |
Agricultural Applications
This compound's bioactive properties extend to agriculture, where it is utilized as a natural pesticide.
Pest Control
The compound has been evaluated for its efficacy in controlling agricultural pests. Field trials have indicated that this compound can effectively reduce populations of harmful insects while being less toxic to beneficial species.
Case Study:
In a controlled trial on tomato plants infested with aphids, the application of this compound led to a 70% reduction in pest populations over a four-week period without adversely affecting non-target insects .
Biochemical Research
This compound serves as a valuable tool in biochemical research for studying cellular processes and mechanisms.
Mechanism of Action Studies
Investigations into the mechanism by which this compound exerts its effects have revealed insights into apoptosis pathways in cancer cells. The compound appears to induce cell death through the activation of caspases and modulation of mitochondrial membrane potential.
Data Table: Mechanisms Induced by this compound
| Mechanism | Effect |
|---|---|
| Caspase Activation | Induces apoptosis |
| Mitochondrial Membrane Potential | Disruption leading to cell death |
| Reactive Oxygen Species Production | Increases oxidative stress |
Propriétés
Numéro CAS |
87913-35-7 |
|---|---|
Formule moléculaire |
C38H49NO12S |
Poids moléculaire |
743.9 g/mol |
Nom IUPAC |
methyl (7Z,18E,20Z)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate |
InChI |
InChI=1S/C38H49NO12S/c1-15-12-11-13-16(2)37(48)39-26-33(46)23-22(34(47)36(26)52-10)24(35(50-8)21(7)32(23)45)29(42)18(4)14-17(3)28(41)20(6)31(44)25(38(49)51-9)30(43)19(5)27(15)40/h11-15,17,19-20,25,27-28,30-31,40-41,43-45H,1-10H3,(H,39,48)/b12-11+,16-13-,18-14- |
Clé InChI |
WZCNXFSCUFEMGW-IODXAZGISA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)C)OC)C)O)SC)C |
SMILES isomérique |
CC1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)/C(=C\C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)/C)OC)C)O)SC)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)C)OC)C)O)SC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Awamycin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















